![molecular formula C12H22N2O3S B5327726 N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)
N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke.
Wirkmechanismus
HET0016 selectively inhibits the activity of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide synthase, which is responsible for the production of this compound from arachidonic acid. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension and ischemic stroke. By inhibiting the production of this compound, HET0016 exerts its therapeutic effects.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, HET0016 has been shown to reduce blood pressure in hypertensive animal models. Furthermore, HET0016 has been shown to reduce cerebral infarction volume and improve neurological outcomes in animal models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HET0016 is its selectivity for N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide synthase. This allows for targeted inhibition of this compound production without affecting other pathways. However, one of the limitations of HET0016 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Zukünftige Richtungen
Further research is needed to fully understand the therapeutic potential of HET0016 in various diseases. Future studies could focus on optimizing the synthesis of HET0016 to improve its potency and efficacy. Additionally, the role of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide in various diseases needs to be further elucidated to identify potential therapeutic targets for HET0016. Finally, clinical trials are needed to determine the safety and efficacy of HET0016 in humans.
Synthesemethoden
HET0016 can be synthesized using a multi-step process involving the reaction of piperidine with 3-hexenoyl chloride, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
HET0016 has been extensively studied for its potential therapeutic applications. One of the major areas of research involves the role of N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide in cancer progression and metastasis. Studies have shown that HET0016 inhibits the growth and migration of cancer cells by suppressing the production of this compound.
Eigenschaften
IUPAC Name |
N-[1-[(E)-hex-3-enoyl]piperidin-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-3-4-5-6-12(15)14-9-7-11(8-10-14)13-18(2,16)17/h4-5,11,13H,3,6-10H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSPJMCLVRCJRC-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)N1CCC(CC1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N1CCC(CC1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.